N-t-Boc-mdma
Overview
Description
Scientific Research Applications
N-t-Boc-mdma is used extensively in scientific research, particularly in the fields of:
Chemistry: As a precursor in the synthesis of 3,4-Methylenedioxymethamphetamine and other related compounds.
Biology: For studying the biochemical pathways and interactions of amphetamines.
Medicine: In the development of potential therapeutic agents targeting neurological disorders.
Industry: As an analytical reference standard in forensic toxicology.
Mechanism of Action
Target of Action
N-t-Boc-MDMA, also known as 3,4-MDMA t-butyl Carbamate, is a synthetic precursor to, or a prodrug of the empathogenic drug MDMA . The primary targets of this compound are likely to be the same as those of MDMA, which primarily acts on the serotonin, norepinephrine, and dopamine neurotransmitter systems in the brain.
Mode of Action
It is believed to be converted into mdma in the body . MDMA increases the activity of serotonin, norepinephrine, and dopamine by inhibiting their reuptake into neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the characteristic psychoactive effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by MDMA. MDMA’s primary mechanism of action involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can result in downstream effects such as mood elevation, increased sociability, and altered perception.
Pharmacokinetics
It has been suggested that this compound can be converted into mdma in the body . The conversion likely occurs through the action of stomach acid, which would cleave the t-butoxycarbonyl (Boc) group, releasing MDMA
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the pH of the stomach can affect the rate at which this compound is converted into MDMA . Additionally, individual factors such as genetics, overall health, and the presence of other substances in the body can also influence the effects of this compound.
Safety and Hazards
The safety data sheet for tert-Butyl carbamate, a related compound, suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin or eye contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be cleaned with water and then the person should drink plenty of water .
Future Directions
The future of 3,4-MDMA t-butyl Carbamate and related compounds lies in their potential therapeutic applications. MDMA-assisted psychotherapy is currently being researched for the treatment of posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder . If clinical efficacy criteria are achieved, MDMA could become a medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Boc-mdma typically involves the protection of the amine group of 3,4-Methylenedioxymethamphetamine using t-butyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-t-Boc-mdma undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.
Substitution: Substituted carbamate derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Methylenedioxymethamphetamine (MDMA)
- N-t-Butoxycarbonyl-MDMA
- 3,4-Methylenedioxyamphetamine (MDA)
Uniqueness
N-t-Boc-mdma is unique due to its role as a protected form of 3,4-Methylenedioxymethamphetamine, allowing for easier handling and storage. Its carbamate group provides stability and can be selectively removed under specific conditions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11(17(5)15(18)21-16(2,3)4)8-12-6-7-13-14(9-12)20-10-19-13/h6-7,9,11H,8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVJRRNQRXHMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336634 | |
Record name | N-t-BOC-MDMA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228259-70-8 | |
Record name | N-t-Boc-mdma | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228259708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-t-BOC-MDMA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-T-BOC-MDMA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ4398X4QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.